molecular formula C13H14BrNO5 B8611190 methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8611190
M. Wt: 344.16 g/mol
InChI Key: RSHOHYVKYKIVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO5 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrNO5

Molecular Weight

344.16 g/mol

IUPAC Name

methyl 4-(4-bromo-2-nitrophenyl)oxane-4-carboxylate

InChI

InChI=1S/C13H14BrNO5/c1-19-12(16)13(4-6-20-7-5-13)10-3-2-9(14)8-11(10)15(17)18/h2-3,8H,4-7H2,1H3

InChI Key

RSHOHYVKYKIVTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.32 g, 8.03 mmol, 60% dispersion in oil) was added in portions at rt to a stirred solution of methyl 2-(4-bromo-2-nitrophenyl)acetate (1 g, 3.65 mmol) in DMSO (15 mL). After the mixture was stirred at rt for 30 min, sodium iodide (0.055 g, 0.365 mmol) and bis(2-bromoethyl)ether (1.27 g, 5.47 mmol) were added. The resultant mixture was stirred at 40° C. After 19 h, the mixture was poured into brine with ice (50 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine (3×80 mL), dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography (0 to 50% gradient of EtOAc in n-hexane) to give methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate as an orange syrup. Mass Spectrum (ESI) m/e=344 [(M+1) (79Br)] and 346 [(M+1) (81Br)].
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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